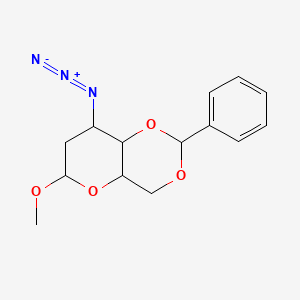
2-(3,4-Difluoroanilino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluoroanilino)acetohydrazide is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms on the aniline ring, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoroanilino)acetohydrazide typically involves the reaction of 3,4-difluoroaniline with acetohydrazide. The process generally includes the following steps:
Nucleophilic Substitution Reaction: 3,4-difluoroaniline reacts with acetohydrazide under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. A catalyst such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoroanilino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted aniline derivatives.
Scientific Research Applications
2-(3,4-Difluoroanilino)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoroanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit certain enzymes involved in metabolic pathways.
Disrupt Cell Membranes: The compound can alter the permeability of cell membranes, affecting cellular functions.
Interact with DNA/RNA: It may bind to nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluoroanilino)acetohydrazide: Similar in structure but with fluorine atoms at different positions on the aniline ring.
2-(2,3-Difluoroanilino)acetohydrazide: Another isomer with fluorine atoms at the 2 and 3 positions.
2-(3,5-Difluoroanilino)acetohydrazide: Fluorine atoms are located at the 3 and 5 positions.
Uniqueness
2-(3,4-Difluoroanilino)acetohydrazide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and biological activity differently compared to other isomers. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
2351-01-1 |
|---|---|
Molecular Formula |
C8H9F2N3O |
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-(3,4-difluoroanilino)acetohydrazide |
InChI |
InChI=1S/C8H9F2N3O/c9-6-2-1-5(3-7(6)10)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |
InChI Key |
VMQFEHWRUILHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC(=O)NN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


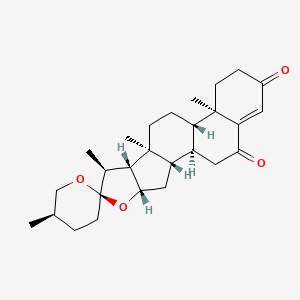

![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
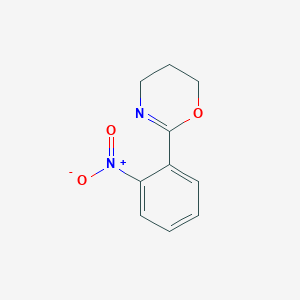

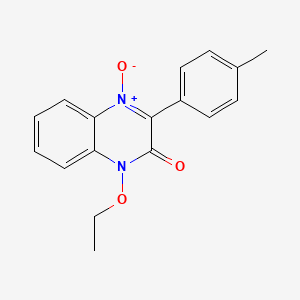
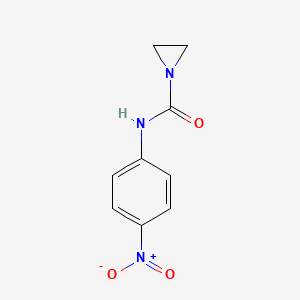
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
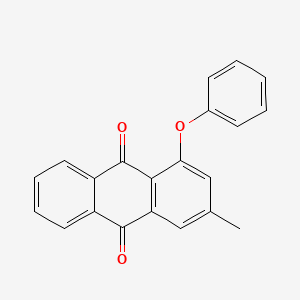
![3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14165619.png)
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)
